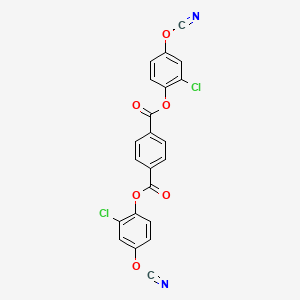
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate: is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of two 2-chloro-4-cyanatophenyl groups attached to a benzene-1,4-dicarboxylate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-chloro-4-cyanatophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chloro or cyano groups.
Wissenschaftliche Forschungsanwendungen
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals, due to its rigid aromatic structure and functional groups.
Chemistry: The compound is used in various organic synthesis reactions to create novel molecules with unique properties.
Biology: It can be employed in biochemical studies to investigate the interactions of aromatic esters with biological macromolecules.
Wirkmechanismus
The mechanism of action of bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate depends on its specific application. In materials science, its rigid aromatic structure contributes to the stability and performance of the resulting materials. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloro-4-nitrophenyl) benzene-1,4-dicarboxylate
- Bis(2-chloro-4-aminophenyl) benzene-1,4-dicarboxylate
- Bis(2-chloro-4-methoxyphenyl) benzene-1,4-dicarboxylate
Uniqueness
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate is unique due to the presence of both chloro and cyano groups on the aromatic rings. This combination of functional groups imparts distinct chemical reactivity and properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve. For example, the cyano group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
137964-15-9 |
|---|---|
Molekularformel |
C22H10Cl2N2O6 |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10Cl2N2O6/c23-17-9-15(29-11-25)5-7-19(17)31-21(27)13-1-2-14(4-3-13)22(28)32-20-8-6-16(30-12-26)10-18(20)24/h1-10H |
InChI-Schlüssel |
QMQIGQVYNPHCDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)OC#N)Cl)C(=O)OC3=C(C=C(C=C3)OC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


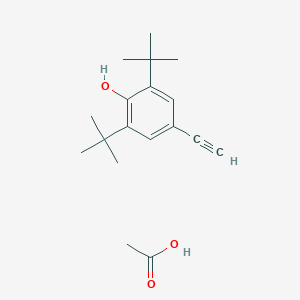
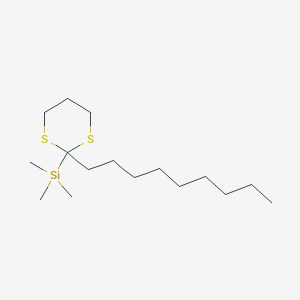
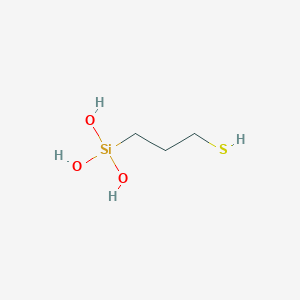
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
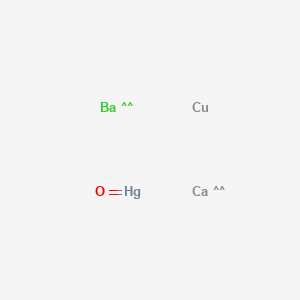
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
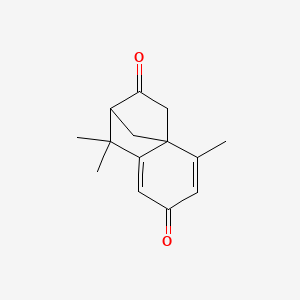
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
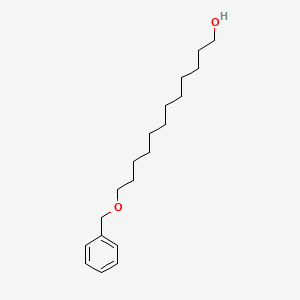

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

